physicochemical characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
physicochemical characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Authored by a Senior Application Scientist
This guide provides a detailed examination of the physicochemical properties, analytical characterization, and chemical behavior of 6-Chloro-2-(trifluoromethoxy)nicotinic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced chemical synthesis.
Introduction and Strategic Importance
6-Chloro-2-(trifluoromethoxy)nicotinic acid (CAS No: 1221171-91-0) is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1][2][3] Its unique molecular architecture, featuring a nicotinic acid core substituted with a chlorine atom and a trifluoromethoxy group, provides a powerful scaffold for developing novel therapeutic agents and specialized chemicals.
The trifluoromethoxy (-OCF₃) group is a critical bioisostere for other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of a molecule.[1] These properties can lead to improved pharmacokinetic profiles in drug candidates. The chlorine atom at the 6-position serves as a versatile synthetic handle for further molecular elaboration through nucleophilic substitution reactions, allowing for the construction of diverse chemical libraries.[1] Consequently, this compound is a valuable intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders and infectious diseases.[1]
Caption: Molecular structure of 6-Chloro-2-(trifluoromethoxy)nicotinic acid.
Core Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data below has been compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| CAS Number | 1221171-91-0 | [1] |
| Molecular Formula | C₇H₃ClF₃NO₃ | [1][4] |
| Molecular Weight | 241.55 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 113–120 °C | [1] |
| Boiling Point | ~272.2 °C at 760 mmHg | [1] |
| Acidity (pKa) | Not experimentally determined; predicted to be acidic. |
Solubility Profile
-
Lipophilic Character : The trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents significantly increase lipophilicity.[1]
-
Hydrophilic Character : The carboxylic acid (-COOH) group provides a site for hydrogen bonding and deprotonation, conferring some solubility in polar protic solvents and aqueous bases.
It is expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexanes is likely to be low.
Acidity and pKa
The primary acidic proton is that of the carboxylic acid group. The pKa of nicotinic acid itself is approximately 4.85. For 6-Chloro-2-(trifluoromethoxy)nicotinic acid, the pKa is expected to be significantly lower (more acidic) due to the strong electron-withdrawing inductive effects of the chlorine and trifluoromethoxy groups. These groups stabilize the conjugate base (carboxylate anion), thereby increasing the acidity of the parent molecule. For context, the predicted pKa of the related compound 6-(trifluoromethyl)nicotinic acid is 2.96.[5]
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following section outlines the key analytical methods and the rationale for their use.
Caption: A typical analytical workflow for compound characterization.
Mass Spectrometry (MS)
-
Expertise & Rationale : High-Resolution Mass Spectrometry (HRMS), using techniques like ESI-Q-TOF or Orbitrap, is indispensable for confirming the elemental composition. It provides an exact mass measurement, allowing for the differentiation between compounds with the same nominal mass.[1]
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization : Use electrospray ionization (ESI) in both positive and negative modes. The negative mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻. The positive mode may show the protonated molecule [M+H]⁺.
-
Analysis : Acquire the full scan mass spectrum.
-
-
Expected Results :
-
[M-H]⁻ : Calculated m/z = 239.9681, Observed m/z should be within 5 ppm.
-
[M+H]⁺ : Calculated m/z = 241.9826, Observed m/z should be within 5 ppm.[4]
-
The characteristic isotopic pattern of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable in the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale : NMR is the most powerful technique for elucidating the precise molecular structure, including the substitution pattern on the pyridine ring. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments like HSQC and HMBC, provides definitive structural proof.[1]
-
Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
-
Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring.
-
These protons will appear as doublets due to coupling with each other. The proton at the 5-position will couple with the proton at the 4-position.
-
A broad singlet for the carboxylic acid proton (-COOH) will be observed at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
-
Expected ¹⁹F NMR Spectrum :
-
A single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.
-
-
Expected ¹³C NMR Spectrum :
-
Seven distinct carbon signals are expected: five for the pyridine ring carbons, one for the carboxylic acid carbonyl, and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).
-
Infrared (IR) Spectroscopy
-
Expertise & Rationale : IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Methodology :
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands :
-
~3300–2500 cm⁻¹ : Broad O-H stretch from the carboxylic acid.
-
~1700 cm⁻¹ : Strong C=O stretch from the carboxylic acid.
-
~1600, 1450 cm⁻¹ : C=C and C=N stretching vibrations of the pyridine ring.
-
~1250–1000 cm⁻¹ : Strong C-F and C-O stretching vibrations from the trifluoromethoxy group.
-
~800–600 cm⁻¹ : C-Cl stretch.
-
Chemical Reactivity and Stability
Understanding the reactivity of 6-Chloro-2-(trifluoromethoxy)nicotinic acid is crucial for its use as a synthetic intermediate.
-
Nucleophilic Aromatic Substitution : The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the other substituents. It can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) under appropriate conditions to generate a wide array of derivatives.[1]
-
Carboxylic Acid Reactions : The -COOH group undergoes standard transformations, including:
-
Esterification : Reaction with alcohols under acidic conditions.
-
Amide Formation : Activation (e.g., with SOCl₂ or coupling reagents like HATU) followed by reaction with amines.
-
-
Stability : The trifluoromethoxy group is known for its high chemical and thermal stability, making it robust under many reaction conditions.[6]
Caption: Key synthetic transformations of the title compound.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[9]
-
Hazards : This compound is classified as causing skin irritation and serious eye irritation.[7][10][11] It may also cause respiratory irritation.[7]
-
Storage : Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere at room temperature.[10]
Conclusion
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a specialty chemical with a unique combination of functional groups that make it a highly valuable building block in modern synthetic chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity at both the chloro and carboxylic acid positions, provide a robust platform for the synthesis of complex molecules with desirable pharmacological and agrochemical profiles. A thorough understanding of its analytical characterization and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
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6-Chloro-2-(trifluoromethyl)nicotinic acid.
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